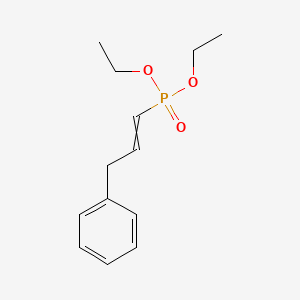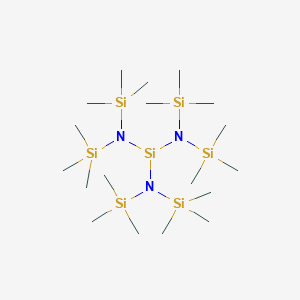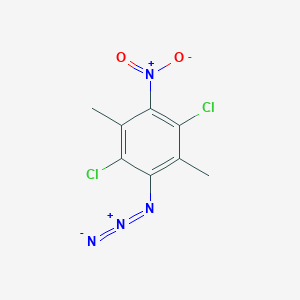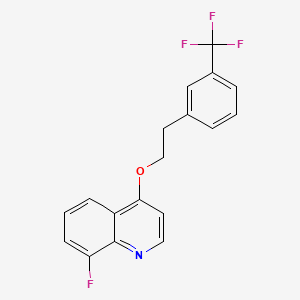
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is a fluorinated quinoline derivative This compound is notable for its unique structural features, which include a fluorine atom at the 8th position of the quinoline ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline typically involves multiple steps. One common method includes the reaction of 8-fluoroquinoline with 3-(trifluoromethyl)phenyl ethyl ether under specific conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the quinoline ring.
Scientific Research Applications
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, influencing various biochemical pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
8-Fluoroquinoline: Lacks the ethoxy and trifluoromethyl groups.
4-(Trifluoromethyl)quinoline: Lacks the fluorine atom at the 8th position.
3-(Trifluoromethyl)phenyl ethyl ether: Lacks the quinoline ring.
Uniqueness: 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is unique due to the combination of its fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
124559-46-2 |
|---|---|
Molecular Formula |
C18H13F4NO |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
8-fluoro-4-[2-[3-(trifluoromethyl)phenyl]ethoxy]quinoline |
InChI |
InChI=1S/C18H13F4NO/c19-15-6-2-5-14-16(7-9-23-17(14)15)24-10-8-12-3-1-4-13(11-12)18(20,21)22/h1-7,9,11H,8,10H2 |
InChI Key |
ZKKVGGDNUHRUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCOC2=C3C=CC=C(C3=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


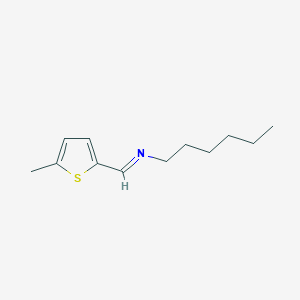
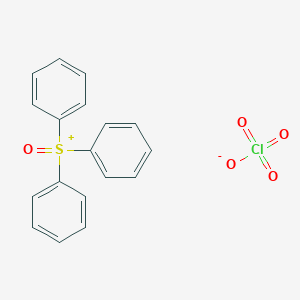
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
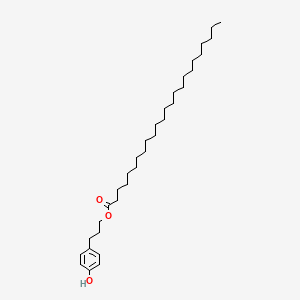

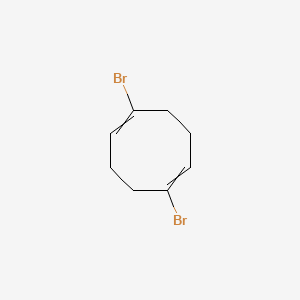
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
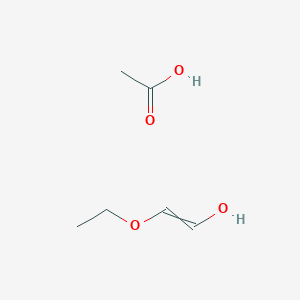
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
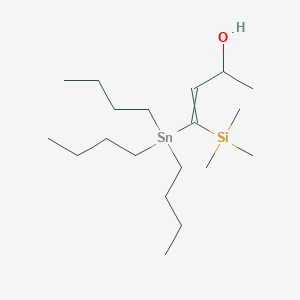
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
